molecular formula C12H14ClN3S B14488076 N-(4-Chlorophenyl)-N'-(1-methylpyrrolidin-2-ylidene)thiourea CAS No. 65069-01-4

N-(4-Chlorophenyl)-N'-(1-methylpyrrolidin-2-ylidene)thiourea

Cat. No.: B14488076
CAS No.: 65069-01-4
M. Wt: 267.78 g/mol
InChI Key: XXPXQDRCUJEWNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound, in particular, is characterized by the presence of a chlorophenyl group and a methylpyrrolidinylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea typically involves the reaction of 4-chloroaniline with 1-methylpyrrolidine-2-thione. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorophenyl and methylpyrrolidinylidene groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(1-methylpyrrolidin-2-ylidene)thiourea
  • N-(4-Methylphenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea
  • N-(4-Bromophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea

Uniqueness

N-(4-Chlorophenyl)-N’-(1-methylpyrrolidin-2-ylidene)thiourea is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, such as the development of selective inhibitors or novel materials.

Properties

CAS No.

65069-01-4

Molecular Formula

C12H14ClN3S

Molecular Weight

267.78 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-(1-methylpyrrolidin-2-ylidene)thiourea

InChI

InChI=1S/C12H14ClN3S/c1-16-8-2-3-11(16)15-12(17)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,17)

InChI Key

XXPXQDRCUJEWNH-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1=NC(=S)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.